Ammonium fluoride

Beschreibung

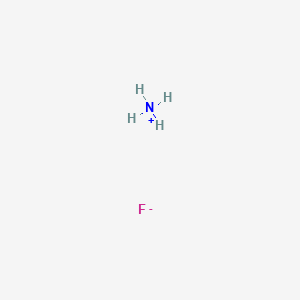

Structure

2D Structure

Eigenschaften

IUPAC Name |

azanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.H3N/h1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDQLRUQCUTJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH4N, NH4F | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1341-49-7 (cpd with MF ammonium-HF2) | |

| Record name | Ammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6050463 | |

| Record name | Ammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

37.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium fluoride is a white crystalline solid. It is soluble in water. It is noncombustible. It is corrosive to aluminum. It is used in chemical analysis, in brewing, and as a preservative for wood., Dry Powder; Liquid, Colorless or white solid; [ICSC] Deliquescent; [Merck Index] White crystalline solid with an ammonia-like odor; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium fluoride ((NH4)F) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °F at 760 mmHg (USCG, 1999) | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

83.5 g/100 g water at 25 °C, 100 g/100 mL of water at 0 °C, 82.780 lb/100 lb of water at 70 °F, 45.3 g/100 g water at 25 °C, Slightly soluble in alcohol, Solubility in water, g/100ml at 25 °C: 45.3 | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.015, 1.01 g/cm³ | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Deliquescent leaflets or needles; hexagonal prisms by sublimation; occurs commercially as a granular powder, White hexagonal crystals | |

CAS No. |

12125-01-8 | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium fluoride ((NH4)F) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QT928IM0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

238 °C, sublimes | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Material Design

Precision Synthesis of Ammonium (B1175870) Fluoride (B91410) and Derivatives

Recent progress in synthetic chemistry has led to the development of sophisticated methods for the production of ammonium fluoride and its derivatives. These techniques offer enhanced control over purity, crystallinity, and material properties.

Controlled Anion Exchange Reactions

Controlled anion exchange is a versatile method for the synthesis of high-purity this compound derivatives, particularly anhydrous quaternary ammonium fluorides. This technique involves the exchange of an anion in a starting ammonium salt with a fluoride ion.

One common approach is the use of a fluoride-based ion-exchange resin. In this method, a solution containing a quaternary ammonium salt with a different anion, such as iodide, is passed through the resin. The resin selectively retains the original anion and releases fluoride ions into the solution, resulting in the formation of the desired quaternary this compound. nih.gov For instance, anhydrous quaternary ammonium fluorides based on the rigid azabicyclo[2.2.2]octane skeleton have been prepared by passing the corresponding ammonium iodides over a fluoride-based resin. nih.gov

Another effective method is a solid-liquid halogen exchange process. This has been demonstrated in the synthesis of anhydrous N,N-dimethyl-N,N-dineopentylthis compound (Np2F) through an anion exchange reaction, which is significant for applications like fluoride ion batteries. acs.org A simple and safe anion exchange reaction with potassium fluoride (KF) in methanol (B129727) has been employed to obtain anhydrous fluoride salts from their corresponding ammonium tetrafluoroborate (B81430) precursors. rsc.org This method's efficiency is highlighted by the high yields achieved for various asymmetric anhydrous quaternary this compound salts. rsc.org

The following table summarizes the synthesis of select anhydrous quaternary ammonium fluorides via anion exchange:

| Precursor Compound | Anion Exchange Reagent | Solvent | Product | Yield |

| Ammonium Iodides (azabicyclo[2.2.2]octane based) | Fluoride-based resin | - | Anhydrous Quaternary Ammonium Fluorides | - |

| Ammonium Tetrafluoroborates | Potassium Fluoride (KF) | Methanol | Asymmetric Anhydrous Quaternary Ammonium Fluorides | 43-76% |

Data sourced from multiple research findings. nih.govrsc.org

Hydrothermal Synthesis Techniques

Hydrothermal synthesis utilizes high-temperature aqueous solutions in a closed system (autoclave) to crystallize materials. While not a primary method for the direct synthesis of simple this compound, it is a key technique where this compound is used as a crucial reagent to facilitate the formation of complex fluoride-containing materials.

This compound often acts as a fluoride source and a mineralizer, influencing the morphology and composition of the final product. For example, in the synthesis of nickel phyllosilicate materials, this compound, in conjunction with urea (B33335), serves as a double accelerator. easychem.orgbohrium.com It hastens the etching of the silica (B1680970) source (like FDU-12) to create silicic acid (H4SiO4), which then reacts with nickel ions to form nickel phyllosilicate under milder conditions (e.g., 100 °C for 12 hours) than conventional hydrothermal methods. easychem.orgereztech.com

Similarly, this compound is employed as an effective reagent in the one-step hydrothermal synthesis of NiFe-layered double hydroxides (NiFe-LDHs). rsc.org In this process, NH4F helps to tune the microstructure and the distribution of cations within the LDH layers, which can significantly enhance properties like electrocatalytic activity for the oxygen evolution reaction (OER). rsc.orgfishersci.co.uk The amount of this compound added can alter the oxidation states of nickel and iron in the final material. fishersci.co.uk

The synthesis of mixed rare earth-alkali metal or ammonium fluorides, such as AREF4, A2REF5, ARE2F7, and ARE3F10 (where A = Na+, K+, Rb+, NH4+), also relies on hydrothermal methods where this compound can be a key reactant. researchgate.net

Solventless Conversion Methods

Solventless, or solid-state, reactions are becoming increasingly important in chemical synthesis due to their efficiency and reduced environmental impact. This compound plays a significant role as a reagent in these methods for the preparation of various materials.

A notable application is the this compound-mediated synthesis of anhydrous metal fluoride/mesoporous carbon (MFx/MSU-F-C) nanocomposites. bohrium.comnih.gov In this bottom-up approach, metal precursor nanoparticles (such as copper, iron, or cobalt oxides or nitrates) are first confined within the pores of mesoporous carbon. nih.govfishersci.fi Subsequent heat treatment of this composite with solid this compound under solventless conditions converts the metal precursors into anhydrous metal fluoride nanoparticles (e.g., CuF2, FeF3, CoF2) directly within the carbon matrix. bohrium.comnih.gov This method is advantageous for its versatility and use of a less toxic fluorinating agent compared to traditional methods. nih.gov

This compound also serves as an inexpensive and efficient catalyst in solvent-free organic reactions. For instance, it catalyzes the Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds under microwave irradiation. nih.gov The reaction proceeds rapidly and with high yields without the need for a solvent.

Low-Temperature Roasting Processes for Material Transformation

Low-temperature roasting using this compound as an activating agent is an effective method for transforming and purifying materials by converting specific components into water-soluble fluoride complexes. This process is particularly useful for extracting valuable elements from industrial waste.

A key example is the synthesis of hydrated silica from ferronickel (B1172207) slag leaching residue. The residue, which contains amorphous silica, is roasted with this compound at relatively low temperatures (e.g., 140 °C). nih.govnih.govnih.gov During this process, the Si-O bonds in the amorphous silica are broken, and the silica is converted into water-soluble ammonium hexafluorosilicate (B96646) ((NH4)2SiF6). nih.goveasychem.org This allows for the selective extraction of silica from other mineral impurities via water leaching. nih.gov Thermodynamic analysis shows that the reaction between amorphous silica and this compound becomes spontaneous at temperatures above 80.3 °C. nih.gov

This low-temperature activation roasting has been explored for various applications, including the extraction of lithium from coal fly ash and the purification of spent anode graphite (B72142). americanelements.comfishersci.ca The process relies on the differential reactivity of this compound with the target material versus the impurities. nih.gov

The table below shows the effect of the NH4F mass ratio on the leaching efficiency of silica from FNS-leaching residue at a roasting temperature of 140 °C.

| Mass Ratio of NH4F to Residue | Leaching Efficiency (%) |

| 3.4:1 | ~80 |

| 3.7:1 | ~88 |

| 4.0:1 | ~93 |

| 4.3:1 | >95 |

| 4.6:1 | >95 |

Data adapted from studies on hydrated silica synthesis from ferronickel slag. nih.gov

Dry Etching Synthesis of Cryptocrystalline Layers

Dry etching represents a unique vapor-phase method for the synthesis of thin crystalline layers on substrates. This technique has been successfully used to grow cryptocrystalline layers of ammonium silicon fluoride ((NH4)2SiF6), a derivative of this compound, on silicon wafers.

The synthesis is achieved by exposing the silicon wafer surface to the vapors of a mixture of hydrofluoric acid (HF) and nitric acid (HNO3) at room temperature. nih.gov This process leads to the formation of a white, granular crystalline film of (NH4)2SiF6. nih.gov Growth rates of approximately 1 micrometer per hour have been reported, yielding layers up to 8 micrometers thick. nih.gov

X-ray diffraction (XRD) analysis confirms the crystalline structure of these layers as the isometric hexoctahedral system of (NH4)2SiF6, also known as the mineral cryptohalite. nih.gov Further characterization by Fourier-transform infrared (FTIR) spectroscopy reveals strong absorption bands corresponding to N-H and Si-F vibrational modes, confirming the chemical identity of the synthesized layer. nih.gov Thermal annealing of these as-grown layers at temperatures above 150°C can induce the formation of larger, individual crystals on the surface. nih.gov

Synthesis of Novel this compound-Containing Compounds

The reactivity of the fluoride ion and the properties of the ammonium cation have been leveraged to create a variety of novel compounds with unique structures and functionalities.

Advanced synthetic efforts have focused on creating anhydrous quaternary ammonium fluorides, which are highly reactive "naked" fluoride sources. A family of these compounds based on the rigid azabicyclo[2.2.2]octane skeleton has been synthesized via anion exchange, exhibiting high thermal stability. nih.gov Asymmetric anhydrous quaternary ammonium fluorides have also been designed and synthesized for potential use as electrolytes in fluoride ion batteries. rsc.org The synthesis involves an anion exchange reaction between ammonium tetrafluoroborate salts and potassium fluoride in methanol. rsc.org

In the realm of materials science, this compound is a key reagent in creating complex composite materials. Anhydrous metal fluoride (CuF2, FeF3, CoF2)/mesoporous carbon nanocomposites have been prepared through a solventless method involving the heat treatment of metal precursors with NH4F within a carbon matrix. bohrium.comnih.gov These materials are being investigated for high-performance lithium-ion battery cathodes. bohrium.comnih.govfishersci.fi

Furthermore, the use of this compound in hydrothermal synthesis has yielded nanostructured NiFe-layered double hydroxides (LDHs). rsc.orgfishersci.co.uk By varying the amount of NH4F, it is possible to tune the microstructure and the oxidation states of the metal cations, thereby enhancing their electrocatalytic properties. fishersci.co.uk Similarly, this compound has been used as an accelerator in the hydrothermal synthesis of nickel phyllosilicate, enabling the formation of these materials under milder conditions. easychem.orgereztech.com

The dry etching of silicon wafers with HF and HNO3 vapors has led to the synthesis of cryptocrystalline layers of ammonium silicon fluoride ((NH4)2SiF6). nih.gov These layers, composed of finely grained crystals, present potential applications in microelectronics. nih.gov

Asymmetric Anhydrous Quaternary this compound Salts

For instance, novel salts like MeDMBF and NpDMBF have demonstrated excellent solubility (greater than 1.7 M) and high ionic conductivity (greater than 2 mS cm⁻¹) in the aprotic solvent bis(2,2,2-trifluoroethyl) ether (BTFE), making them promising candidates for room-temperature fluoride ion battery electrolytes. rsc.org The development of these materials addresses a key challenge in the field: finding solvent-fluoride salt systems that possess both high solubility and stability. rsc.org The strategic design of these asymmetric cations allows for a systematic study of how substituents influence these fundamental properties. rsc.org

The structural bulkiness of the cation in quaternary this compound salts has a direct and significant influence on their chemical properties. Research has shown that increasing the size of the cation generally leads to higher ionic conductivities in solution. rsc.orgrsc.org This is a desirable characteristic for electrolyte applications. However, this enhancement in conductivity is often accompanied by a decrease in the thermal stability of the salt. rsc.orgrsc.org

This trade-off is a critical consideration in material design. For example, while larger cations can enhance fluoride ion diffusivity, they also tend to increase the reactivity of the fluoride anion, which can lead to lower thermal stability. rsc.org The stability of these salts has been monitored over extended periods, with studies showing that the fluorides can partially react with the quaternary cations to form tertiary amines and fluoromethane. rsc.org This reactivity becomes more pronounced as the cation size increases. rsc.org Therefore, optimizing the balance between achieving high ionic conductivity and maintaining sufficient thermal stability is a key challenge for the future development of these materials for practical applications. rsc.org

Table 1: Impact of Cation Structure on Thermal Stability

| Compound | Mass Loss at 108 °C |

|---|---|

| MeDMBF | < 1 wt% |

| Np₂F | 2 wt% |

| NpDMBF | 3 wt% |

| NpADMF | 4 wt% |

This table illustrates the trend in thermal stability, showing that reactivity increases with cation size. Data sourced from rsc.org.

A clear correlation exists between the size of the ammonium cation and the diffusivity of the fluoride ion in solution. rsc.org Theoretical calculations and NMR spectroscopic studies have revealed that increasing the size of the cation reduces the activation energy for fluoride reactivity. rsc.org This lower energy barrier leads to an increase in the fluoride's reactivity and, consequently, its diffusivity. rsc.org

The hydrodynamic radius of the fluoride anion, which is a measure of its effective size in solution, is also influenced by the cation size. The Stokes-Einstein relation can be used to estimate this radius from diffusion coefficients. rsc.org Interestingly, studies have shown that increasing the chemical size of the cation can effectively reduce the hydrodynamic radius of the corresponding fluoride anion. rsc.org For example, the hydrodynamic radius of fluoride in MeDMBF/BTFE was found to be 8.75 Å, while in the presence of the larger NpDMBF cation, it was smaller at 6.56 Å. rsc.org This suggests that the solvent structure surrounding the fluoride anion is significantly influenced by the cation, affecting its mobility. rsc.org

Table 2: Cation Size, Fluoride Diffusivity, and Activation Energy

| Compound | Activation Energy (ΔG‡) (kJ mol⁻¹) | Fluoride Hydrodynamic Radius (rH) (Å) |

|---|---|---|

| MeDMBF | 123 | 8.75 |

| Np₂F | 112 | 7.02 |

| NpDMBF | 109 | 6.56 |

| NpADMF | 107 | N/A |

This table demonstrates the inverse relationship between cation size (and associated compound) and both the activation energy for fluoride reactivity and the fluoride's hydrodynamic radius in solution. Data sourced from rsc.org.

This compound Hydrides and Host-Guest Compound Formation

This compound (NH₄F) is often considered an analogue to ice due to the resemblance of several of its solid phases to known ice phases. ed.ac.uknih.gov However, its ionic and hydrogen-ordered nature imposes topological constraints on the ice-like network structures it can form. ed.ac.uknih.gov Computational studies combining data mining of ice networks, crystal structure prediction, and density functional calculations have explored the potential for NH₄F to form host-guest compounds, specifically its hydrides. ed.ac.uknih.gov

The predicted stability of this compound hydrides indicates that NH₄F can indeed act as a host for small guest species. ed.ac.uknih.gov This capability is similar to the formation of gas hydrates by water. aip.org However, the formation of these host-guest compounds occurs within a topologically severely constrained configuration space. ed.ac.uknih.gov These topological constraints, arising from the ionic nature of NH₄F, are a key factor driving the phase diagrams of these compounds. aip.org The research investigates how NH₄F loses its molecular character under compression and whether NH₄F-rich solutions can form host-guest structures similar to gas hydrates. aip.org Above 80 GPa, pure NH₄F departs from ice-like behavior, transitioning to close-packed ionic structures. ed.ac.uknih.gov

Ammonium Polyfluorides and Binary NH₃-HF Systems

The binary system of ammonia (B1221849) (NH₃) and hydrogen fluoride (HF) gives rise to a range of ammonium polyfluorides. ed.ac.ukresearchgate.net Computational exploration of this binary chemical space has been conducted to identify stable structures and understand their phase diagrams. ed.ac.ukaip.org This research is analogous to surveying the H₂O–H₂O₂ phase diagram in the context of ice-related chemical spaces. aip.org

Using crystal structure prediction methods, researchers have identified candidate structures for several previously unsolved polyfluoride phases. ed.ac.ukresearchgate.net The stable compounds are determined by comparing their enthalpy values against decomposition into the pure molecular phases of NH₃ and HF. aip.org The resulting structures are of the form (NH₄)⁺(HₙFₙ₊₁)⁻. researchgate.net Experimental studies have identified solid compositions of NH₄F(HF)ₙ where n can be 1, 2, 3, 4, 5, and 7. researchgate.net The calculated phase diagrams show a rich variety of stable and metastable phases as a function of pressure, highlighting the complexity and potential of this binary system. researchgate.net Among the notable discoveries is a candidate structure for the chemical analogue to hydrogen peroxide dihydrate (H₂O₂·2H₂O). ed.ac.uknih.gov

Metal Fluoride-Mesoporous Carbon Nanocomposites via NH₄F Mediation

A novel bottom-up synthetic method utilizing this compound (NH₄F) has been developed for the preparation of anhydrous metal fluoride/mesoporous carbon (MFₓ/MSU-F-C) nanocomposites. yklab.kracs.org This method provides a versatile, efficient, and less toxic route to produce materials that are attractive as high-capacity cathode candidates for lithium-ion batteries (LIBs). yklab.krnih.gov The synthesis involves the simple heat treatment of metal precursor nanoparticles, which are pre-confined within the mesoporous carbon, with NH₄F under solventless conditions. acs.orgnih.gov

This facile method has been successfully used to synthesize various nanocomposites, including those with copper fluoride (CuF₂), iron(III) fluoride (FeF₃), and cobalt(II) fluoride (CoF₂). acs.org XRD analysis has been used to propose a reaction mechanism for the conversion of the metal precursors to anhydrous metal fluorides. yklab.kr The resulting MFₓ/MSU-F-C nanocomposites exhibit superior electrochemical performance as cathodes for LIBs. yklab.kr For example, the FeF₃/MSU-F-C nanocomposite demonstrated a capacity of 650 mAh g⁻¹ over 50 cycles, which is approximately 90% of its initial capacity. yklab.krnih.gov This synthetic approach is expected to facilitate further research into various nanostructured metal fluorides for energy storage and other applications. yklab.kr

Ammonium Scandium Fluoride Salt Crystallization

The recovery of scandium, a valuable element, from various industrial process streams can be achieved through crystallization of ammonium scandium fluoride salts. d-nb.info An enriched scandium solution, often obtained from leaching and solvent extraction processes using an this compound solution, serves as the starting point. d-nb.infomdpi.com The scandium is then recovered as an ammonium scandium fluoride phase, primarily ammonium scandium hexafluoride ((NH₄)₃ScF₆), through crystallization techniques. d-nb.infomdpi.com

Two primary methods have been investigated: cooling crystallization and antisolvent crystallization. d-nb.info Cooling crystallization of the strip liquor results in a relatively low yield of (NH₄)₃ScF₆, below 50% even at 1 °C. d-nb.info In contrast, antisolvent crystallization, using ethanol (B145695), demonstrates almost complete recovery, with precipitation efficiency exceeding 98% at an ethanol-to-strip liquor volumetric ratio of 0.8. d-nb.info Other antisolvents like acetone (B3395972), methanol, and isopropanol (B130326) have also been shown to be effective. mdpi.com The stable phase obtained under these conditions is typically the monoclinic structure of (NH₄)₃ScF₆. d-nb.info The choice of crystallization method impacts the crystal size, with antisolvent crystallization producing very fine crystals (< 2 µm) due to high supersaturation, while larger crystals are more easily obtained via cooling. d-nb.info The specific ammonium scandium fluoride phase that forms, such as NH₄ScF₄ or (NH₄)₃ScF₆, can depend on the initial NH₄F concentration and temperature. mdpi.commdpi.com

Purification Strategies for High-Purity this compound

The production of high-purity this compound, essential for industries like electronics and pharmaceuticals, involves several key purification stages, from treating the initial raw materials to final crystallization. taoyuanchemical.com

Raw Material Purification Techniques

The purity of the final this compound product is heavily dependent on the quality of its initial reactants, primarily hydrogen fluoride (HF) and ammonia (NH₃). taoyuanchemical.com

A method for purifying industrial-grade hydrogen fluoride involves passing the gas through a sulfuric acid washing solution that contains potassium permanganate (B83412) (KMnO₄) and potassium fluoride (KF). taoyuanchemical.com This step effectively removes impurities such as sulfur dioxide (SO₂), various metal ions, and fluosilicate ions. taoyuanchemical.com

Similarly, industrial-grade ammonia can be purified before the reaction. taoyuanchemical.com This is achieved by bubbling the ammonia gas through a pure water washing bottle containing potassium permanganate (KMnO₄) and ethylenediaminetetraacetic acid (EDTA). taoyuanchemical.com This process helps to eliminate reducing impurities and metal ions. taoyuanchemical.com

Another significant source for this compound production is the impure silicon tetrafluoride (SiF₄) gas generated as a byproduct in the phosphate (B84403) fertilizer industry. googleapis.comgoogle.com A critical purification step for this raw material involves the separation of liquid entrainment from the gas stream. google.comgoogle.com A surprising amount of impurities, including multivalent cations, sulfate (B86663), and phosphate anions, are present in entrained liquid droplets. google.com By filtering these droplets from the gas before it is absorbed into an aqueous this compound solution, a substantial portion of the contaminants is removed at the source. google.comgoogle.com

De-Silicon Processes and Impurity Removal

Silicon is a common and critical impurity that must be removed to achieve high-purity this compound. One effective de-silicon strategy involves adjusting the pH of the crude this compound solution. taoyuanchemical.com Research has identified an optimal pH range of 8.5 to 9.5 for silicon removal. taoyuanchemical.com In this process, ammonia or liquid ammonia is added to the solution, causing unreacted ammonium hexafluorosilicate ((NH₄)₂SiF₆) to precipitate. taoyuanchemical.com

Further impurity removal can be achieved by adding barium hydroxide (B78521) (Ba(OH)₂). taoyuanchemical.com This step precipitates sulfate ions and any remaining fluosilicate ions as barium sulfate and barium hexafluorosilicate, respectively. taoyuanchemical.com

The "fluoroammonium cycle" is another advanced technique for silicon removal. researchgate.net This process utilizes ammonium bifluoride (NH₄HF₂) which reacts with silicon dioxide (SiO₂) impurities in raw materials like quartz sand to form gaseous ammonium hexafluorosilicate ((NH₄)₂SiF₆). researchgate.net This gaseous compound is then separated, condensed, and treated with ammonia water to regenerate this compound and precipitate high-purity hydrated silicon oxide. researchgate.net A similar principle is applied in this compound roasting, where the process converts amorphous silica into water-soluble (NH₄)₂SiF₆, which can then be leached out with water. mdpi.com

The underlying chemistry involves the fluorination of silicon oxide by HF or NH₄F to form (NH₄)₂SiF₆, which can be sublimated and separated. researchgate.netaip.org The sublimation of (NH₄)₂SiF₆ at temperatures between 320-350°C effectively separates it from non-volatile impurities. 911metallurgist.com

| Method | Key Reagent(s) | Parameter | Optimal Value/Range | Source |

|---|---|---|---|---|

| pH Adjustment | Ammonia/Liquid Ammonia | pH | 8.5 - 9.5 | taoyuanchemical.com |

| pH Adjustment | Ammonia/Liquid Ammonia | Fluoride Concentration | ~200 g/L | taoyuanchemical.com |

| Sulfate Removal | Barium Hydroxide | - | - | taoyuanchemical.com |

| Fluoroammonium Cycle | Ammonium Bifluoride | Sublimation Temperature | 320 - 350 °C | 911metallurgist.com |

Vacuum Concentration and Crystallization Methods

Following filtration to remove precipitated impurities, the purified this compound filtrate undergoes concentration and crystallization to yield the final solid product. taoyuanchemical.com This is typically performed under vacuum to allow for evaporation at lower temperatures, preventing the thermal decomposition of this compound. taoyuanchemical.com

A patented method specifies heating the filtrate under a vacuum of -0.092 to -0.030 MPa at temperatures below 106°C. google.com Heating is stopped once the solution begins to crystallize suddenly. google.com The slurry is then transferred to a crystallizer where the temperature is controlled between -10°C and 25°C to complete the crystallization process. google.com

Another described method involves cooling a 25% ammonium fluosilicate solution to 10°C to crystallize the salt as a preliminary purification step. google.com For the final this compound product, cooling crystallization is often performed at temperatures between 10°C and 30°C for an extended period, such as 24 hours. google.com After crystallization, the solid product is separated from the mother liquor via centrifugation or filtration. google.com The final step is drying the crystals, typically at a temperature between 60°C and 95°C, to obtain the high-purity this compound product. google.com The equipment used for concentration and crystallization, such as reboilers and condensers, is often made of or lined with graphite to prevent metallic contamination. echemi.com

| Step | Parameter | Value/Range | Source |

|---|---|---|---|

| Vacuum Concentration | Vacuum Degree | -0.092 to -0.030 MPa | google.com |

| Vacuum Concentration | Temperature | < 106 °C | google.com |

| Crystallization | Temperature | -10 to 25 °C | google.com |

| Crystallization | Temperature | 10 to 30 °C | google.com |

| Drying | Temperature | 60 to 95 °C | google.com |

| Drying | Temperature | 50 to 70 °C | google.com |

Advanced Etching and Surface Modification Research

Mechanistic Investigations of Ammonium (B1175870) Fluoride (B91410) Etching

Recent research has focused on understanding the fundamental mechanisms through which ammonium fluoride (NH₄F) interacts with and modifies material surfaces, particularly in the context of semiconductor fabrication. These investigations are crucial for developing more precise and controlled etching processes at the nanoscale.

The gas-phase etching of silicon oxide (SiO₂) using this compound, often in conjunction with hydrogen fluoride (HF), is a key process in semiconductor manufacturing for the damage-free and selective removal of native oxide layers. researchgate.netaip.org This process is typically part of a two-step cycle involving the formation of a salt layer and its subsequent removal by thermal annealing. aip.org The mechanism is understood to be diffusion-limited, which allows for a high degree of control over the etching process. google.com

A critical step in the gas-phase etching of silicon oxide involves the chemical conversion of the SiO₂ surface into a solid reaction product, specifically ammonium fluorosilicate ((NH₄)₂SiF₆). aip.orggoogle.com This salt layer is formed when etchant gases, such as a mixture of ammonia (B1221849) (NH₃) and HF or from a downstream plasma of NF₃/NH₃, react with the silicon oxide surface. researchgate.netaip.orggoogle.com The reaction is self-limiting; once the salt layer forms, it can protect the underlying material from further exposure to reactive radicals. google.comresearchgate.net This (NH₄)₂SiF₆ layer is stable at near-room temperatures but can be volatilized and removed by thermal annealing at temperatures of 100°C or higher, leaving a clean silicon surface. aip.orgresearchgate.net Analysis has confirmed that the composition of this deposited layer is indeed ammonium hexafluorosilicate (B96646). aip.org

In the gas phase, unlike HF alone, NH₄F reacts with the SiO₂ surface to produce surface salt species composed of a surface anion and an ammonium cation. researchgate.netaip.org While HF etching of SiO₂ is energetically favorable and can proceed continuously even at near-room temperatures, the reaction with NH₄F leads to the formation of the passivating (NH₄)₂SiF₆ layer. researchgate.netaip.orgresearchgate.net DFT studies show that the activation energies for the fluorination of SiO₂ by HF are relatively low (0.72–0.79 eV). researchgate.netresearchgate.net In contrast, the fluorination of silicon by HF and particularly by NH₄F has significantly higher activation energies, which is the basis for the selective etching of SiO₂ over silicon. researchgate.netaip.org

Density Functional Theory (DFT) has been instrumental in elucidating the reaction pathways at an atomic level. researchgate.netaip.orgresearchgate.net DFT calculations have modeled the fluorination of silicon oxide surfaces and the subsequent formation of the (NH₄)₂SiF₆ salt. researchgate.netaip.org

These studies show that the fluorination of the SiO₂ surface by a mixture of HF and NH₄F proceeds with low activation energies, producing either volatile silicon tetrafluoride (SiF₄) or a surface anion (-OSiF₄⁻) paired with an ammonium cation (NH₄⁺). researchgate.netaip.org The subsequent formation of (NH₄)₂SiF₆ from these reaction products on the fluorinated surface is an exothermic process with low activation energies of approximately 0.27 to 0.30 eV. researchgate.netresearchgate.net

Conversely, DFT calculations for the fluorination of a pure silicon surface reveal much higher activation energies: 1.22–1.56 eV by HF and 1.94–2.46 eV by NH₄F. researchgate.netaip.org The less stable transition state geometries in the case of silicon explain these higher energy barriers. researchgate.net This significant difference in activation energies is the fundamental reason for the high selectivity of the process, allowing for the removal of silicon oxide without etching the underlying silicon substrate at near-room temperatures. researchgate.netaip.org

Table 1: Activation Energies for Fluorination Reactions from DFT Studies

| Reactant | Surface | Activation Energy (eV) | Reference |

| HF | Silicon Oxide (SiO₂) | 0.72 - 0.79 | researchgate.netresearchgate.net |

| HF | Silicon (Si) | 1.22 - 1.56 | researchgate.netaip.org |

| NH₄F | Silicon (Si) | 1.94 - 2.46 | researchgate.netaip.org |

| - | (NH₄)₂SiF₆ Formation on SiO₂ | 0.27 - 0.30 | researchgate.netresearchgate.net |

This compound has emerged as a viable, more environmentally friendly alternative to the highly toxic hydrofluoric acid in the metal-assisted chemical etching (MaCE) of silicon to produce silicon nanowires (SiNWs). tib.eufrontiersin.org The MaCE process typically involves a noble metal catalyst, such as silver (Ag), and an etching solution containing an oxidant like hydrogen peroxide (H₂O₂) and a fluoride source. frontiersin.orgnih.gov Studies have successfully replaced HF with NH₄F in this process, yielding SiNWs with optical and structural properties comparable to those produced with traditional methods. tib.eufrontiersin.org

The pH of the this compound-based etching solution plays a critical role in controlling the morphology and properties of the resulting silicon nanowires. frontiersin.orgnih.gov Research has shown that the structural characteristics of the porous silicon and the shape of the nanowires are strongly dependent on the pH of the NH₄F solution. frontiersin.orgnih.gov

Detailed studies investigating the effect of pH in H₂O₂:NH₄F solutions have revealed that the shape of the nanowires can be tuned from vertical cylinders to more pyramidal structures by increasing the pH. frontiersin.orgfrontiersin.org The length of the SiNWs also exhibits a non-linear dependence on the pH of the etching solution. nih.govfrontiersin.orgnih.gov For instance, in one study, the maximum nanowire length was achieved at a pH of 2, with the length decreasing as the pH increased further. frontiersin.org At very low pH values, nanoporous silicon layers are formed, while a pebble-like surface structure can be observed at a pH of 4.5. frontiersin.orgnih.gov This tunability allows for the controlled fabrication of SiNWs with desired characteristics for applications in photonics, photovoltaics, and sensors. frontiersin.orgnih.gov

Table 2: Effect of pH on Silicon Nanowire (SiNW) Properties in MaCE

| pH of Etching Solution | Resulting Nanowire/Surface Morphology | Reference |

| Low pH (e.g., < 2) | Nanoporous silicon layers, Vertical nanowires | frontiersin.orgnih.govfrontiersin.org |

| pH = 2 | Maximum nanowire length | frontiersin.org |

| Increasing pH | Change from vertical to pyramidal shape | frontiersin.orgfrontiersin.org |

| pH = 4.5 | Pebble-like surface structure | frontiersin.orgnih.gov |

| pH = 6 or 7 | Very slow etching rate | frontiersin.org |

Metal Assisted Chemical Etching of Silicon Nanowires

Applications in Advanced Material Fabrication

This compound's precise etching capabilities have made it an important tool in the fabrication of various advanced materials, from microelectronics to specialized catalytic structures.

Semiconductor Manufacturing and Damage-Free Oxide Removal

In semiconductor manufacturing, the complete and selective removal of the native silicon oxide (SiO₂) layer from silicon surfaces is a critical step for processes like obtaining low contact resistance. aip.org this compound is central to a damage-free, selective oxide removal technique often called the SiConi™ process or chemical dry etching. aip.orgaip.orgresearchgate.net

This process typically involves two main steps:

Salt Formation : The silicon wafer is exposed to a gas-phase mixture of this compound and hydrogen fluoride, or a downstream plasma of gases like NF₃ and NH₃. aip.orgaip.orgresearchgate.net These reactive gases interact with the silicon oxide surface to form a solid salt layer, identified as ammonium fluorosilicate [(NH₄)₂SiF₆]. aip.orgaip.orgresearchgate.net This reaction is self-limiting and highly selective, occurring on the SiO₂ surface but not on the underlying silicon. aip.orgaip.orggoogle.com The higher activation energies required for the fluorination of a pure silicon surface prevent it from reacting under near-room temperature conditions. aip.orgresearchgate.net

Salt Sublimation : The newly formed (NH₄)₂SiF₆ salt layer is then removed by gentle heating or annealing, typically at temperatures around 100°C or higher. researchgate.netgoogle.com The salt sublimates into volatile species, leaving behind a clean, damage-free silicon surface. google.com

This method provides extremely high selectivity for etching SiO₂ relative to Si, making it a reliable and crucial technique for fabricating sophisticated semiconductor devices. researchgate.net

Bonding Pretreatment of Dental CAD-CAM Materials

As an extension of its etching capabilities on glass-ceramics, this compound serves as a vital pretreatment agent to enhance the adhesion of dental restorations. The goal of etching is to create a micro-retentive surface that allows for strong micromechanical interlocking with adhesive resin cements. nih.gov

Studies have demonstrated that treating silica-containing CAD-CAM materials with etchants based on ammonium hydrogen fluoride (AHF) or mixtures of this compound and ammonium hydrogen sulfate (B86663) significantly improves bond strength. jst.go.jpnih.govmdpi.com The roughened surface created by the etchant provides the necessary topography for the luting agent to penetrate and form a durable bond. jst.go.jpnih.gov The shear bond strength of materials treated with these experimental etchants has been shown to be comparable to that achieved with the more hazardous hydrofluoric acid (HF), positioning them as effective and safer alternatives for clinical use. mdpi.com This pretreatment is essential for the longevity of ceramic restorations like veneers, inlays, and crowns. mdpi.com

Tailoring Porous Silicon Structure via Etching

This compound is also used as an alternative to hydrofluoric acid for the fabrication of porous silicon (pSi). frontiersin.orgresearchgate.net Porous silicon, with its network of nanoscale pores, has applications in optoelectronics and biomedicine. researchgate.netmsu.edu It is typically formed through an electrochemical etching process where a silicon wafer is made the anode in an electrolytic cell. msu.edu

Using this compound solutions for this process allows for the creation of highly uniform and thin nanoporous silicon layers. frontiersin.orgresearchgate.net Research has shown that the structural properties of the resulting porous silicon can be tailored by controlling the pH of the NH₄F solution. frontiersin.org For example, a pebble-like surface may form at a pH of 4.5, while more nanoporous layers are created at lower pH values. frontiersin.org This method can produce reproducible porous layers with high porosity under low current densities and low fluoride ion concentrations, offering a less corrosive and toxic route for manufacturing porous silicon structures for applications such as anti-reflection coatings in solar cells. researchgate.net

Hierarchical Zeolite Formation through this compound Etching

Zeolites are microporous crystalline aluminosilicates widely used as catalysts and adsorbents. However, their small micropores can impose diffusion limitations. To overcome this, this compound is used in a post-synthesis treatment to create hierarchical zeolites, which contain a combination of micropores and larger mesopores or macropores. polyu.edu.hkacs.orgresearchgate.netrsc.org This secondary network of larger pores acts as a "highway," enhancing mass transport to the active sites within the zeolite structure without destroying the material's essential crystallinity and acidity. researchgate.netmdpi.com

The etching process with NH₄F can be finely controlled. For instance, using methanol (B129727) as a solvent instead of water allows for the efficient diffusion of NH₄F into the zeolite channels while suppressing its reactivity until it interacts with residual water molecules inside the pores. polyu.edu.hk This "Trojan Horse-like" strategy triggers an in-situ hydrolysis, releasing the active etching species uniformly throughout the crystal. polyu.edu.hk The etching often initiates at defect sites, such as framework-associated Al-OH and silanol (B1196071) groups, leading to the formation of well-distributed mesopores. polyu.edu.hkrsc.org This technique allows for the tailored engineering of pore structures in zeolites, holding significant potential for improving performance in catalysis, adsorption, and separation processes. polyu.edu.hk

Catalysis and Reaction Engineering Applications

Ammonium (B1175870) Fluoride (B91410) as a Catalyst or Modifier in Chemical Reactions

Ammonium fluoride plays a crucial role in modifying the acidic properties of catalysts, which in turn affects their activity and selectivity in various chemical reactions.

Silicalite-1, a silica-based zeolite with a MFI (Mobil Five) structure, is known for its lack of significant catalytically active acid sites. rsc.org However, treatment with this compound solutions can generate efficient and selective acid sites for reactions like the acetalization of glycerol (B35011) with acetone (B3395972) to produce solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol). rsc.org This modification process involves the partial removal of external silanol (B1196071) groups and the creation of framework defects, which also leads to increased porosity. rsc.orgrsc.org

The concentration of the this compound solution used for modification has a direct impact on the catalytic performance. Studies have shown that increasing the concentration of the NH4F solution leads to a noticeable increase in glycerol conversion. rsc.org For instance, using NH4F solutions with concentrations varying from 0.5 to 3 M has been shown to be effective. rsc.org A 1-2 M concentration of this compound is considered optimal for creating catalytically active sites for this specific reaction. rsc.orguj.edu.pl The modified silicalite-1 has demonstrated high stability over time. sci-hub.se

The catalytic activity of silicalite-1 samples modified with different concentrations of this compound in the acetalization of glycerol with acetone is detailed below.

| Modifier Concentration | Glycerol Conversion (%) | Selectivity to Solketal (%) |

| Sil-1(0.5F) | ~55 | 94 |

| Sil-1(1F) | ~65 | >95 |

| Sil-1(2F) | ~70 | >97 |

| Sil-1(3F) | ~68 | 98 |

| Data sourced from studies on the acetalization reaction at 70°C after 1 hour, with a glycerol to acetone ratio of 1:1. rsc.orgrsc.orguj.edu.pl |

The modification of catalytic materials with this compound results in the generation of both Brønsted and Lewis acid sites. rsc.org The presence of these acid sites, particularly those with higher strength, is beneficial for processes like glycerol acetalization. rsc.org

In the case of silicalite-1 modification, the treatment with NH4F solutions creates new acidic sites of both Brønsted and Lewis nature that have significantly higher acidic strength and are more accessible to reactants compared to the original material. rsc.org The creation of these sites is a result of the partial elimination of external silanol groups and the generation of framework defects. rsc.orgrsc.org The number and strength of the resulting acid sites are dependent on the nature of the anion in the ammonium salt used for modification. sci-hub.seresearchgate.net

Studies have shown that as the concentration of the NH4F solution increases, the strength of the Brønsted sites is enhanced, while the strength of the Lewis sites decreases. uj.edu.pl The combination of both types of acid sites is considered in the proposed reaction mechanism for glycerol acetalization. rsc.org However, research indicates that Brønsted acid sites, especially the stronger ones, are the most advantageous for this process. rsc.org While effective, this compound is considered less effective in generating Brønsted acid sites on alumina (B75360) compared to other fluorine-containing compounds like ammonium fluoroborate (NH4BF4) and ammonium fluorosilicate ((NH4)2SiF6). core.ac.ukresearchgate.net

The table below summarizes the effect of NH4F concentration on the strength of acid sites in modified Silicalite-1.

| NH4F Concentration | Brønsted Acid Site Strength | Lewis Acid Site Strength |

| Increasing | Enhanced | Decreased |

| This trend is based on TPD-NH3 profile analysis. uj.edu.pl |

This compound is also utilized as a reagent in the synthesis of electrocatalysts, where it influences their structure and, consequently, their catalytic performance in reactions such as the oxygen evolution reaction (OER).

In the synthesis of NiFe-layered double hydroxides (NiFe-LDHs), this compound is introduced as a reagent to control the microstructure and cation distribution. rsc.orgrsc.org This is achieved through a one-step hydrothermal synthesis method where varying amounts of NH4F are used. rsc.orgrsc.org The addition of NH4F has been shown to mediate the construction of three-dimensional flower-like layered hollow microspheres of NiFe-LDH. rsc.org This hollow, porous structure facilitates effective ion transport. rsc.org

The modifications in the microstructure and electronic structure of NiFe-LDHs, brought about by the use of this compound, lead to enhanced kinetics for the oxygen evolution reaction (OER). rsc.orgrsc.org The synergistic effects between the Ni and Fe elements within the specific host layer structure optimize the adsorption energy between OER intermediates and active sites, resulting in notable OER catalytic activity. rsc.org

The hollow and porous structure created by the NH4F-mediated synthesis provides a larger number of exposed active sites and facilitates fast ion transport, which contributes to improved OER electrochemical kinetics. rsc.org The shift in the oxidation states of Ni and Fe, with a higher proportion of high-valent cations, is closely correlated with the enhanced OER performance. rsc.orgrsc.org For instance, a specific sample (NFL-7F) synthesized with an optimal amount of NH4F exhibited superior OER performance, including better stability and activity, with lower overpotentials compared to commercial RuO2 and other LDH-based electrocatalysts. rsc.org

The table below shows the OER performance of a NiFe-LDH sample synthesized with an optimized NH4F concentration.

| Catalyst | Current Density (mA cm⁻²) | Overpotential (mV) |

| NFL-7F | 50 | 270 |

| NFL-7F | 100 | 297 |

| Performance measured in an alkaline electrolyte. rsc.org |

Facilitating Anhydrous Metal Fluoride Synthesis

This compound has emerged as a key fluorinating agent in the synthesis of anhydrous metal fluorides, which are crucial materials in fields such as lithium-ion batteries. yklab.krnih.gov A notable application is a bottom-up synthetic method for preparing anhydrous metal fluoride (MFₓ, where M can be Cu, Fe, Co) and mesoporous carbon nanocomposites. yklab.krnih.gov This solventless approach involves the heat treatment of metal precursor nanoparticles, pre-confined within mesoporous carbon, with this compound. yklab.krnih.gov

The reaction mechanism proceeds through the decomposition of this compound at elevated temperatures (subliming at 100 °C) into ammonia (B1221849) (NH₃) and hydrogen fluoride (HF). acs.org These decomposition products then react with the metal precursors to form ammonium metal fluoride intermediates, such as (NH₄)ₓMFᵧ. acs.org Subsequent heat treatment leads to the decomposition of these intermediates into the desired anhydrous metal fluorides. acs.org This method is noted for its versatility and lower toxicity compared to traditional methods. nih.gov

A specific example is the synthesis of anhydrous zirconium tetrafluoride (ZrF₄) from plasma-dissociated zircon (ZrO₂·SiO₂). scielo.org.za In this process, ammonium acid fluoride (a derivative of this compound) reacts with the dissociated zircon to form intermediate compounds, (NH₄)₃ZrF₇ and (NH₄)₂SiF₆. scielo.org.za The silicon-containing intermediate can be removed at relatively low temperatures, allowing for the separation of the zirconium compound, which then decomposes to yield ZrF₄. scielo.org.za This process is also applicable for the synthesis of other metal fluorides, including those of hafnium, uranium, niobium, and tantalum. scielo.org.zafishersci.caeasychem.orgwikipedia.org

Impact of Hydrogen Bonding with Fluoride in Catalysis

The fluoride ion, a key component of this compound, plays a significant role in catalysis through its ability to form strong hydrogen bonds. Ammonium bifluoride (NH₄HF₂), which is formed by the reaction of this compound with excess hydrogen fluoride, possesses a strong hydrogen-bonded structure. wikipedia.orgatamankimya.com This characteristic is crucial in various applications, such as metal surface treatment and as a component in bright dip baths for non-ferrous metals, where it aids in the removal of oxide layers. atamankimya.com The fluoride ion can act as a complexing agent, for instance with tin in plating processes, which allows for better control over the final product. atamankimya.com

Mechanistic Studies in Catalytic Processes

Understanding the Activation Mechanism in Silica (B1680970) Hydration

This compound is known to be involved in the etching of glass and other silicates. wikipedia.org While detailed mechanistic studies on the activation mechanism in silica (silicon dioxide, SiO₂) hydration are complex, the fundamental process involves the reaction of fluoride ions with silica. The strong affinity of fluoride for silicon facilitates the breaking of the strong Si-O bonds in the silica network. This interaction leads to the formation of fluorosilicate species, such as (NH₄)₂SiF₆, which are more soluble and can be easily removed, effectively "hydrating" and dissolving the silica surface. scielo.org.za

Reaction Mechanisms in Glycerol Valorization

In the context of glycerol valorization, this compound can be used as a fluorine source for the synthesis of fluorinated organic compounds. For example, in the conversion of glycerol to valuable fluorinated propanols, such as 1,3-difluoro-2-propanol, the reaction mechanism involves the substitution of hydroxyl groups with fluoride ions. wikipedia.orgfishersci.ca The process typically requires a catalyst and specific reaction conditions to achieve regioselectivity. The reaction proceeds through the activation of the C-O bonds in the glycerol molecule, followed by nucleophilic attack by the fluoride ion derived from the this compound source. This leads to the formation of monofluorinated intermediates like 1-fluoro-2,3-propanediol and 2-fluoro-1,3-propanediol, which can then undergo further fluorination to yield difluorinated products.

Advanced Analytical Chemistry and Spectroscopic Studies

Spectroscopic and Structural Characterization Techniques

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a fundamental technique used to investigate the crystalline structure of materials, and it has been extensively applied in studies involving ammonium (B1175870) fluoride (B91410). XRD analysis of pure ammonium fluoride reveals its polycrystalline nature, with characteristic intense peaks observed at specific 2θ angles, such as 23.66°, 43.22°, and 62.06°. researchgate.net The technique is also crucial for studying the phase transitions of NH₄F under different conditions. For example, upon heating high-pressure phases of NH₄F (II and III) at ambient pressure, XRD patterns show transformations to new phases (NH₄F V, VI, and VII) at temperatures around 120 K and 200 K, before eventually converting to the stable hexagonal form (NH₄F Ih) at approximately 230 K. aip.org

In materials synthesis and modification, XRD is used to identify the products of reactions involving this compound. In the synthesis of hydrated silica (B1680970) from ferronickel (B1172207) slag-leaching residue, XRD analysis confirmed the conversion of amorphous silica into water-soluble crystalline ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆) after roasting with NH₄F. mdpi.com Similarly, in the hydrothermal synthesis of NiFe-layered double hydroxides (LDHs), XRD patterns showed that the addition of NH₄F influenced the crystallinity and crystal structure of the resulting catalysts. rsc.org The technique has also been used to confirm the phase purity of fluoride-substituted apatites prepared using this compound and to observe changes in lattice parameters, such as a significant difference in the a-axis dimension compared to pure hydroxyapatite (B223615). nih.gov Furthermore, XRD is employed to assess the structural integrity of materials like zeolites after being treated or etched with this compound solutions to create hierarchical pore structures. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within a material. In studies involving this compound, XPS has been instrumental in characterizing the surface chemistry of treated materials.

A key application has been the investigation of silicon surfaces treated with NH₄F solutions. aip.orgaip.org XPS analysis has shown that a final etch with this compound produces Si(100) surfaces with lower oxygen and carbon contamination levels compared to those treated with traditional HF or buffered HF solutions. aip.orgaip.org The high-quality fit of the Si 2p XPS spectrum for an NH₄F-etched surface indicates the absence of silanol (B1196071) and oxide species. aip.org These cleaner, hydrogen-terminated surfaces remain hydrophobic for weeks in air and show no signs of oxidation for several days, demonstrating enhanced chemical stability. aip.orgaip.org

XPS is also employed to analyze more complex materials synthesized in the presence of this compound. For instance, in the development of NiFe-layered double hydroxide (B78521) (LDH) electrocatalysts, XPS was used to examine the surface elemental composition and the oxidation states of the constituent metals. rsc.orgrsc.org The analysis revealed that the introduction of NH₄F during synthesis led to a shift in the oxidation states of nickel and iron, with an increased proportion of high-valent cations, which was correlated with enhanced catalytic performance for the oxygen evolution reaction. rsc.orgrsc.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and microstructure of materials at high magnification. In research involving this compound, SEM has been widely used to observe the effects of NH₄F treatment or its role in synthesis.

For example, in the synthesis of NiFe-layered double hydroxides (LDHs), SEM was used alongside other techniques to characterize the morphology of the catalysts prepared with varying amounts of this compound. rsc.orgrsc.org These detailed characterizations demonstrated that the addition of NH₄F plays a crucial role in optimizing the morphology of the NiFe-LDHs. rsc.orgrsc.org In another application, SEM was used to study the morphological effects of topical this compound applications on tooth enamel. karger.com The micrographs revealed the formation of protective coatings, such as calcium fluoride, on the enamel surface. karger.com

Furthermore, SEM has been used to characterize the structure of nanotubular titanium oxide coatings on Ti-6Al-4V ELI biomedical alloys, where this compound is a component of the anodization electrolyte. bas.bg SEM images unveiled the presence of well-defined titania nanotubes on the anodized surfaces. bas.bg The technique was also employed to study silicalite-1, a type of zeolite, modified with NH₄F solutions. rsc.org The characterization showed that the treatment led to changes in porosity. rsc.org In the synthesis of hydrated silica, SEM analysis supported findings that this compound activation during roasting effectively breaks down the Si-O bonds in amorphous silica. mdpi.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials, including crystallite morphology and lattice details. It has been an essential characterization technique in various studies involving this compound.

In the synthesis of luminescing (In,Ga)N nanoparticles, TEM was used to characterize the reaction products from an inorganic this compound precursor. psu.edu The images identified the presence of both cubic Ga-doped InN particles and hexagonal In₀.₈₆Ga₀.₁₄N particles. psu.edu Similarly, TEM was employed to examine the morphology and crystallinity of fluoride-substituted apatites prepared using NH₄F. nih.gov The micrographs showed that the crystallite shape was dependent on the precipitation temperature, transitioning from spheroidal at 3°C to increasingly acicular (needle-like) at higher temperatures. nih.gov

TEM has also been used to observe the detailed microstructure of catalysts and other modified materials. In the study of NiFe-layered double hydroxides (LDHs) prepared with NH₄F, TEM was part of a detailed characterization that linked the material's structure to its enhanced electrocatalytic performance. rsc.orgrsc.org When studying the effects of etching zeolites with this compound to create secondary porosity, TEM micrographs provided direct visual evidence of the structural changes within the zeolite crystals. researchgate.net In another study, TEM analysis of nickel deposits on silicon, formed in a solution containing NH₄F, revealed that the silicon oxide played a role as an intermediate phase during the deposition process. ntu.edu.sg

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the vibrational modes of molecules. In the context of this compound (NH₄F), FTIR spectra reveal characteristic absorption bands that correspond to the vibrations of its constituent ions, the ammonium cation (NH₄⁺) and the fluoride anion (F⁻).

Studies have identified several key vibrational bands for this compound and related compounds. For instance, in work involving the synthesis of ammonium silicon fluoride ((NH₄)₂SiF₆) layers, strong absorption bands were observed at 480 cm⁻¹, 725 cm⁻¹, 1433 cm⁻¹, and 3327 cm⁻¹. arxiv.org These were assigned to N-H and Si-F related vibrational modes. arxiv.org The band at 1433 cm⁻¹ is characteristic of the N-H bending vibration in the ammonium ion, while the broad, strong band at 3327 cm⁻¹ is attributed to N-H stretching vibrations. arxiv.org The band at 725 cm⁻¹ is associated with Si-F vibrations. arxiv.org

In research on solid biopolymer electrolytes composed of carboxymethyl cellulose (B213188) (CMC) doped with this compound, a peak in the 3028 cm⁻¹ region was associated with the N-H stretching of the amine group in the NH₄F structure. researchgate.net Another study on the modification of silica materials noted that an increase in the intensity of a band at 1630 cm⁻¹, assigned to water, suggested an increase in hydrophilic properties after treatment with NH₄F solution. uj.edu.pl The interaction between the proton (H⁺) from the this compound salt and the polar groups of the polymer matrix can cause shifts in peak positions and changes in intensity, indicating complex formation. researchgate.net

The following table summarizes the characteristic FTIR absorption bands observed for this compound and related species in various studies.

| **Frequency (cm⁻¹) ** | Vibrational Mode Assignment | Context/Material | Reference |

| 3327 | N-H stretching | Ammonium silicon fluoride ((NH₄)₂SiF₆) | arxiv.org |

| 3028 | N-H stretching | NH₄F in carboxymethyl cellulose | researchgate.net |

| 1433 | N-H bending | Ammonium silicon fluoride ((NH₄)₂SiF₆) | arxiv.org |

| 725 | Si-F vibration | Ammonium silicon fluoride ((NH₄)₂SiF₆) | arxiv.org |

| 480 | N-H or Si-F related | Ammonium silicon fluoride ((NH₄)₂SiF₆) | arxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, both ¹⁹F and ¹H NMR are highly informative.